molecular formula C18H17NO4S3 B1150053 CCT3833

CCT3833

カタログ番号: B1150053
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor this compound inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.

科学的研究の応用

Application in KRAS-Mutant Cancers

CCT3833 is a novel drug that has shown efficacy in treating KRAS-mutant cancers. KRAS mutations are found in a significant percentage of pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers. This compound targets both RAF and SRC kinases, which are crucial in the growth of these cancers. In vitro and in vivo studies have demonstrated that this compound effectively inhibits tumor growth in these cancers. A phase I clinical trial has also shown that this compound can significantly prolong progression-free survival in patients with KRAS-mutant cancers, indicating its potential as a treatment option for these types of cancer (Saturno et al., 2020).

Efficacy in Various Cancer Models

Another study highlights the therapeutic efficacy of this compound in different KRAS-driven cancer models, including pancreatic ductal adenocarcinoma, colorectal cancer, and non-small-cell lung cancer. This study also emphasizes the importance of targeting RAF and SRC kinases in these cancers and confirms the potential of this compound as a new therapeutic option for patients with KRAS mutant cancers. The drug has entered clinical trials for various cancer types, reflecting its broad applicability in oncology research (Saturno et al., 2016).

特性

分子式

C18H17NO4S3

SMILES

Unknown

外観

Solid powder

同義語

BAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。